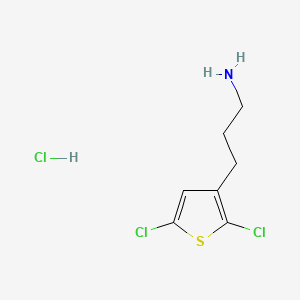

3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride

Description

3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride is a hydrochloride salt of a primary amine featuring a 2,5-dichlorothiophene substituent. The compound combines a thiophene aromatic ring system with two chlorine atoms at the 2- and 5-positions, linked to a three-carbon aliphatic chain terminating in an ammonium group.

Properties

Molecular Formula |

C7H10Cl3NS |

|---|---|

Molecular Weight |

246.6 g/mol |

IUPAC Name |

3-(2,5-dichlorothiophen-3-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H9Cl2NS.ClH/c8-6-4-5(2-1-3-10)7(9)11-6;/h4H,1-3,10H2;1H |

InChI Key |

AKKWPCZUUDGQKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1CCCN)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenated Thiophene Core Synthesis

The initial step involves obtaining the 2,5-dichlorothiophene intermediate. This is typically achieved by direct chlorination of thiophene or 3-substituted thiophene derivatives under controlled conditions to ensure regioselectivity. Literature suggests the use of chlorine gas or N-chlorosuccinimide as chlorinating agents in solvents such as acetic acid or chloroform at low temperatures to favor 2,5-dichlorination.

Introduction of the Propan-1-amine Side Chain

Several synthetic routes have been reported to attach the propan-1-amine moiety to the 3-position of the dichlorothiophene ring:

Via Halogenated Propyl Precursors: The 3-position of the thiophene ring is first functionalized with a suitable leaving group such as a bromide or chloride on a propyl chain, which is then subjected to nucleophilic substitution with ammonia or a primary amine source to yield the propan-1-amine derivative.

Reduction of Nitro or Nitrile Precursors: Another route involves the synthesis of 3-(2,5-dichlorothiophen-3-yl)propionitrile or 3-(2,5-dichlorothiophen-3-yl)nitropropane, followed by catalytic hydrogenation or chemical reduction to the corresponding amine.

Hydrazine-Mediated Transformations: Hydrazine monohydrate has been used in related thiophene derivatives to convert esters or acid derivatives into amines via hydrazide intermediates, as seen in the synthesis of related compounds.

Formation of the Hydrochloride Salt

The free amine is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an organic solvent such as ethanol or ethyl acetate. This step enhances the compound’s stability and facilitates purification.

Representative Synthetic Procedure

A generalized synthetic route based on literature precedents is as follows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Chlorination of thiophene | Cl2 gas or N-chlorosuccinimide, AcOH, 0–25°C | 2,5-Dichlorothiophene |

| 2. Side chain introduction | 3-bromopropyl intermediate, NH3 or primary amine, solvent (e.g., ethanol), reflux | 3-(2,5-Dichlorothiophen-3-yl)propan-1-amine |

| 3. Salt formation | HCl gas or HCl in EtOH, room temperature | 3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride |

Data and Analytical Findings

Yields: The chlorination step typically yields 70–85% of the dichlorinated thiophene. Subsequent nucleophilic substitution or reduction steps yield 60–80% of the amine intermediate. Formation of the hydrochloride salt is generally quantitative.

Purity: Purification is often achieved by recrystallization from ethanol or ethyl acetate, with purity confirmed by NMR, IR, and melting point analysis.

| Technique | Key Observations |

|---|---|

| [^1H NMR](pplx://action/followup) | Signals corresponding to propyl chain methylene protons; aromatic thiophene protons shifted due to chlorine substitution |

| [^13C NMR](pplx://action/followup) | Carbon signals consistent with dichlorothiophene and propan-1-amine carbons |

| IR Spectroscopy | NH2 bending and stretching vibrations; characteristic C–Cl stretches around 700 cm^-1 |

| Mass Spectrometry | Molecular ion peak consistent with C7H8Cl2NS (molecular weight ~213 g/mol) |

Comparative Analysis of Preparation Routes

Summary and Recommendations

The preparation of this compound is best achieved through a sequence involving selective dichlorination of thiophene, followed by installation of the propan-1-amine side chain via nucleophilic substitution or reduction of appropriate precursors, and final conversion to the hydrochloride salt. The choice of method depends on available starting materials, desired scale, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on amines with analogous aliphatic chains and diverse substituents, as listed in Enamine Ltd’s catalogue (). Key parameters include molecular weight, substituent effects, and hypothesized physicochemical properties.

Table 1: Structural and Molecular Comparison

Key Observations:

Molecular Weight: The target compound’s molecular weight (~263.6) is significantly higher than the listed analogues (179.77–191.66) due to the dichlorothiophene group’s mass contribution.

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The dichlorothiophene group introduces strong electron-withdrawing effects via chlorine atoms, which may reduce amine basicity compared to electron-donating substituents like methoxy (e.g., 3-(3,5-dimethoxyphenyl)propan-1-amine) . Aromatic vs. Aliphatic Systems: The thiophene ring’s aromaticity could enhance π-π stacking interactions in biological systems or materials, contrasting with non-aromatic substituents like cyclobutylmethoxy or trimethylsilyl.

Solubility and Stability: Hydrochloride salts generally improve water solubility. However, the dichlorothiophene group’s hydrophobicity may offset this advantage compared to more polar analogues (e.g., N-(2-aminoethyl)-2-hydroxybenzamide, which includes a hydrophilic hydroxy group) . The chlorine atoms in the target compound may enhance metabolic stability compared to non-halogenated analogues, a common feature in drug design.

Research Implications and Limitations

- Gaps in Evidence: No direct experimental data (e.g., crystallographic, spectroscopic, or biological) for the target compound is provided, limiting conclusive comparisons.

- Hypothetical Applications : The dichlorothiophene moiety’s electronic properties suggest utility in optoelectronics or as a kinase inhibitor scaffold, but further studies are needed.

Biological Activity

3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride, with the CAS number 2680542-29-2, is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is characterized by a thiophene ring substituted with two chlorine atoms and an amine functional group, which may contribute to its reactivity and biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 246.6 g/mol. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile compound in synthetic chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The exact mechanisms are still under investigation but are believed to involve pathways related to oxidative stress modulation and inhibition of microbial growth .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties:

Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

2. Antioxidant Activity:

The compound has been investigated for its potential antioxidant properties. It may help in scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage and various diseases .

3. Enzyme Inhibition:

There are indications that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. This could have implications for drug development targeting metabolic disorders or other diseases where enzyme regulation is critical .

Case Studies

A few notable studies have explored the biological activity of this compound:

Applications in Research and Industry

The unique properties of this compound make it a valuable compound for various applications:

1. Drug Development:

Its potential as a therapeutic agent is being explored, particularly in the areas of antimicrobial and antioxidant therapies.

2. Chemical Synthesis:

This compound serves as a building block for synthesizing more complex organic molecules, facilitating advancements in organic chemistry research.

3. Specialty Chemicals:

In industrial applications, it is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .

Q & A

Basic: How can researchers optimize the synthesis of 3-(2,5-Dichlorothiophen-3-yl)propan-1-amine hydrochloride to improve yield and purity?

Answer:

- Reaction Conditions: Adjust stoichiometry of the amine and thiophene precursors in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere to minimize side reactions.

- Catalysis: Consider using coupling agents like EDC/NHS for amide bond formation if intermediates are involved .

- Purification: Employ recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol gradient) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

Answer:

- NMR: Use - and -NMR in DO or DMSO-d to confirm the amine backbone and thiophene substitution pattern. Look for characteristic shifts: ~2.8 ppm (CHNH), 6.8–7.2 ppm (thiophene protons) .

- Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H] or [M+Cl] adducts. Validate molecular weight (CHClNS·HCl; MW: 251.0 g/mol) .

- HPLC: Use a mobile phase of 0.1% TFA in water/acetonitrile (70:30) with a flow rate of 1 mL/min for retention time consistency .

Advanced: How can crystallographic data resolve contradictions in reported structural conformations of this compound?

Answer:

- Single-Crystal XRD: Grow crystals via slow evaporation of a saturated aqueous solution. Use SHELXL for refinement, focusing on the thiophene ring geometry (C–Cl bond lengths: ~1.72 Å) and amine protonation state .

- Twinned Data Handling: If twinning is observed (common in hydrochloride salts), apply the SHELXE pipeline for iterative phasing and density modification .

- Validation: Cross-validate with DFT-optimized structures (B3LYP/6-31G*) to confirm torsional angles and hydrogen-bonding networks .

Advanced: What strategies mitigate interference from byproducts during biological activity assays (e.g., receptor binding studies)?

Answer:

- Sample Preparation: Pre-treat the compound with solid-phase extraction (SPE) using C18 cartridges to remove hydrophobic impurities .

- Controls: Include a "compound-only" negative control in assays to distinguish intrinsic fluorescence or absorbance from biological activity.

- Dose-Response Validation: Perform LC-MS/MS on assay supernatants to confirm intact compound concentration post-incubation .

Advanced: How can researchers analyze the thermodynamic stability of the hydrochloride salt under varying pH conditions?

Answer:

- pH Solubility Profile: Conduct equilibrium solubility studies in buffers (pH 1–8) at 25°C. Monitor precipitate formation via dynamic light scattering (DLS) .

- Thermal Analysis: Use TGA/DSC to assess dehydration events and salt dissociation temperatures. Compare with freebase form to confirm enhanced stability .

- Computational Modeling: Calculate pKa of the amine group using COSMO-RS or DFT to predict protonation states at physiological pH .

Basic: What are the critical parameters for scaling up the synthesis without compromising enantiomeric purity (if applicable)?

Answer:

- Chiral Resolution: If stereocenters exist, use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (80:20) to monitor enantiomeric excess (ee) .

- Process Controls: Maintain strict temperature control (±2°C) during amine-thiophene coupling to prevent racemization.

- Crystallization: Optimize cooling rates during salt formation to favor enantiopure crystal growth .

Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled for this compound?

Answer:

- Metabolite Screening: Perform LC-HRMS on plasma samples from in vivo studies to identify active metabolites (e.g., N-dealkylation or thiophene oxidation products) .

- Protein Binding Assays: Use surface plasmon resonance (SPR) to measure binding affinity to serum albumin, which may reduce free compound availability in vivo .

- Dose Adjustments: Apply pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC with effective plasma concentrations .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., ion channels or enzymes)?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Glide to model binding poses in target proteins (e.g., 5-HT receptors). Focus on electrostatic interactions between the protonated amine and conserved aspartate residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

- QSAR: Build regression models using descriptors like ClogP, topological polar surface area (TPSA), and H-bond donors to optimize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.